Lumefantrine, also known as benflumetol, is a synthetic aryl amino alcohol classified as an antimalarial drug. It is a crucial component of the artemisinin-based combination therapy (ACT), specifically artemether-lumefantrine, recognized by the World Health Organization for the treatment of uncomplicated falciparum malaria. [, , ] Lumefantrine's primary role in scientific research centers around its potent activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria.
Lumefantrine was developed in the 1990s and is derived from the natural product artemisinin. It is classified as a synthetic derivative of the endoperoxide class, which is characterized by its ability to generate reactive oxygen species upon metabolism, contributing to its antimalarial activity. The compound is generally classified under the World Health Organization's list of essential medicines, reflecting its importance in global health.
The synthesis of lumefantrine involves several steps, typically starting from simpler organic compounds. A notable method includes:
This multi-step synthesis allows for the creation of lumefantrine with high specificity and purity.
Lumefantrine has a complex molecular structure characterized by multiple rings and functional groups. Its chemical formula is , and it has a molecular weight of 528.49 g/mol. The structure features two chlorinated aromatic rings connected through a carbon chain, which contributes to its pharmacological properties.
The three-dimensional conformation of lumefantrine plays a critical role in its interaction with biological targets, particularly in inhibiting the growth of malaria parasites.
Lumefantrine undergoes various chemical reactions that are significant for its pharmacokinetics:
These reactions are crucial for understanding how lumefantrine behaves in biological systems and how it can be effectively utilized in treatment regimens.
Lumefantrine's mechanism of action involves several processes:
These mechanisms collectively contribute to lumefantrine's efficacy against malaria parasites, particularly in combination therapies .
These properties are essential for formulating effective pharmaceutical preparations and ensuring proper dosing regimens.
Lumefantrine's primary application lies in its use as an antimalarial agent. It is commonly formulated in combination with artemether for treating uncomplicated Plasmodium falciparum malaria. Beyond its therapeutic use, lumefantrine serves as a model compound in pharmacokinetic studies aimed at understanding drug interactions and resistance mechanisms.
Recent studies have also explored the potential use of lumefantrine in nanoparticle formulations to enhance bioavailability and efficacy against resistant malaria strains .
Lumefantrine exhibits significant absorption variability, primarily driven by its lipophilicity (log P = 7.4) and dependence on co-administration with fats. Pharmacokinetic studies demonstrate that a high-fat meal increases lumefantrine oral bioavailability by 108% (90% CI: 64–164%; P < 0.0001) compared to fasting conditions [1]. This occurs through enhanced micellar solubilization and lymphatic transport, with triglyceride-rich meals (>10 g fat) optimizing absorption. During acute malaria, bioavailability decreases by >50% due to anorexia and delayed gastric emptying, but normalizes with clinical recovery and resumption of food intake [1] [3]. Population analyses reveal a 150% coefficient of variation in absorption fraction during acute infection, which decreases to 40% post-recovery [1].
Table 1: Impact of Food on Lumefantrine Pharmacokinetic Parameters
Meal Type | C~max~ Change | AUC Change | Study Population |
---|---|---|---|
High-fat (≥10g) | +200% | +108% | Healthy volunteers [4] |
Low-fat (<3g) | +30% | +25% | Malaria patients [3] |
Fasted state | Reference | Reference | Clinical trials [1] |
Lumefantrine undergoes extensive hepatic metabolism primarily via CYP3A4, forming the active desbutyl-lumefantrine metabolite. In vitro studies show CYP3A4 accounts for >80% of lumefantrine clearance through N-dealkylation [4] [9]. CYP2B6 plays a minor role in artemether metabolism but exhibits genotype-dependent effects: CYP2B66/6 homozygotes show a 26% reduction in artemether clearance (P = 0.08) and a 73% higher artemether-to-dihydroartemisinin metabolic ratio (P < 0.05) compared to wild-types (1/1) [9]. Lumefantrine itself inhibits CYP2D6 (in vitro IC~50~ = 1.8 µM), potentially affecting co-administered drugs metabolized by this pathway [4]. Rifampicin (a strong CYP3A4 inducer) co-administration reduces lumefantrine AUC by 68% in physiologically based pharmacokinetic (PBPK) models, confirming clinically significant induction [4].
Table 2: Genetic and Drug Interaction Effects on Lumefantrine Metabolism
Factor | Impact on Lumefantrine PK | Magnitude of Change | Evidence Level |
---|---|---|---|
CYP3A4 induction (rifampicin) | ↓AUC, ↓C~max~ | -68% AUC | PBPK modeling [4] |
CYP2B66/6 genotype | ↔ Lumefantrine exposure | Not significant | Clinical study [9] |
CYP2D6 inhibition | Potential DDIs | In vitro IC~50~ 1.8 µM | Enzyme assays [4] |
Population pharmacokinetic models reveal clinically relevant covariate effects in special populations:
The key PK-PD determinant of efficacy is the duration above the in vivo MIC (280 ng/mL). Population analyses show:
Table 3: Clinically Validated Lumefantrine Exposure-Efficacy Thresholds
Population | Predictive Threshold | Recrudescence Risk | Study Type |
---|---|---|---|
General population | Time >280 ng/mL >252h | <5% | Phase III trial [1] |
Non-TMP-SMZ children | Day 7 concentration <200 ng/mL | HR=3.0 | Cohort study [6] |
Pregnant women | Day 7 concentration <280 ng/mL | 25–50% | Population PK/PD [3] |
CAS No.: 18766-67-1
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7